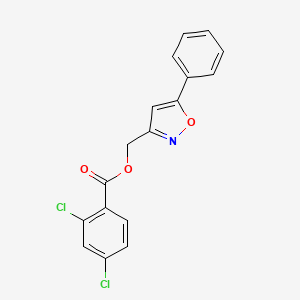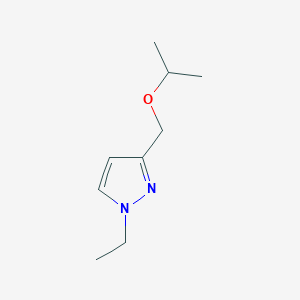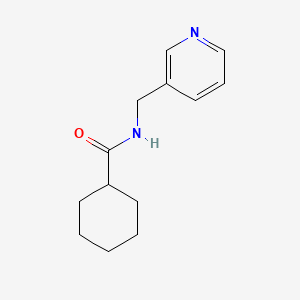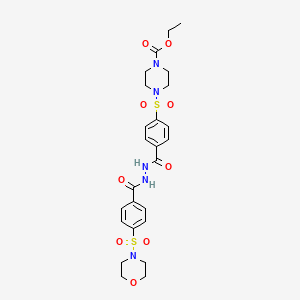![molecular formula C8H5N3 B2528624 咪唑并[1,5-a]吡啶-6-腈 CAS No. 1427445-64-4](/img/structure/B2528624.png)
咪唑并[1,5-a]吡啶-6-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,5-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazopyridine family.
科学研究应用
Imidazo[1,5-a]pyridine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of optoelectronic devices, sensors, and luminescent materials
作用机制
Target of Action
Imidazo[1,5-a]pyridine-6-carbonitrile is a significant structural component of a large number of agrochemicals and pharmaceuticals Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent anticancer agents, targeting the kras g12c protein .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been reported to interact with their targets through covalent bonding .
Biochemical Pathways
Imidazopyridines have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been reported to have potent anticancer effects .
生化分析
Biochemical Properties
Imidazo[1,5-a]pyridine-6-carbonitrile has the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more
Cellular Effects
Imidazo[1,5-a]pyridine-6-carbonitrile has shown potent anticancer activity for KRAS G12C-mutated NCI-H358 cells . Its effects were further clarified by a series of cellular, biochemical, and molecular docking experiments . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Imidazo[1,5-a]pyridine-6-carbonitrile involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potential lead compound for the treatment of intractable cancers .
Temporal Effects in Laboratory Settings
It has been observed that it had a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridine-6-carbonitrile typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. Another approach involves the use of multicomponent reactions, where a combination of aldehydes, amines, and nitriles are reacted together in a one-pot synthesis .
Industrial Production Methods
Industrial production methods for imidazo[1,5-a]pyridine-6-carbonitrile often utilize scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The absence of catalysts and the use of environmentally benign solvents are also desirable features in industrial processes .
化学反应分析
Types of Reactions
Imidazo[1,5-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazo[1,5-a]pyridine-6-carboxylic acid, while reduction can yield imidazo[1,5-a]pyridine-6-methanol .
相似化合物的比较
Imidazo[1,5-a]pyridine-6-carbonitrile can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its antiviral and analgesic properties.
Imidazo[1,5-a]pyrimidine: Studied for its potential as a GABA receptor agonist and p38 mitogen-activated protein kinase inhibitor.
Imidazo[4,5-b]pyridine: Investigated for its use in the development of covalent inhibitors and anticancer agents .
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of imidazo[1,5-a]pyridine-6-carbonitrile .
属性
IUPAC Name |
imidazo[1,5-a]pyridine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-3-7-1-2-8-4-10-6-11(8)5-7/h1-2,4-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGUZQPKYJWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528541.png)
![N-(3-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528542.png)

![N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2528549.png)
![methyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2528550.png)

![{4-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/new.no-structure.jpg)



![3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2528558.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2528562.png)

